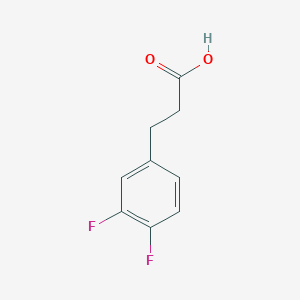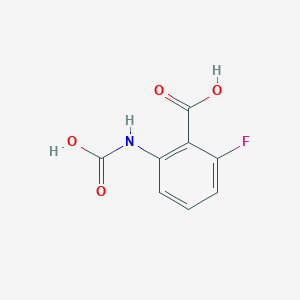
4-Bromo-2-(chloromethyl)thiophene
Descripción general
Descripción
4-Bromo-2-(chloromethyl)thiophene is an organosulfur compound with the molecular formula C5H4BrClS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Mecanismo De Acción
Target of Action
4-Bromo-2-(chloromethyl)thiophene is a chemical compound used in organic synthesis It’s known to be used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be various organic compounds that participate in this reaction.
Mode of Action
The mode of action of this compound is primarily through its involvement in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon-carbon bonds by coupling a boronic acid with a halide or pseudo-halide .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound may participate, is a key biochemical pathway. This reaction is widely applied in organic chemistry for the formation of carbon-carbon bonds, a fundamental process in the synthesis of many organic compounds .
Result of Action
The primary result of the action of this compound is the formation of new organic compounds via the Suzuki–Miyaura cross-coupling reaction . The specific molecular and cellular effects would depend on the compounds synthesized using this reagent.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other compounds or catalysts. For instance, the Suzuki–Miyaura reaction typically requires a palladium catalyst and a base .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(chloromethyl)thiophene typically involves halogenation reactions. One common method is the halogen dance reaction, where a dihalo-substituted thiophene undergoes lithiation followed by treatment with a halogenating agent. For example, 2,4-dibromothiophene can be treated with lithium diisopropylamide (LDA) and then with carbon tetrachloride (C2Cl6) to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-(chloromethyl)thiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the thiophene ring.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted thiophenes can be obtained.
Oxidation Products: Oxidation can lead to the formation of thiophene-2-carboxylic acid or other oxidized derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-2-(chloromethyl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology and Medicine: Its derivatives are explored for potential biological activities and as intermediates in the synthesis of pharmaceuticals.
Comparación Con Compuestos Similares
2,4-Dibromothiophene: A precursor in the synthesis of 4-Bromo-2-(chloromethyl)thiophene.
3-Bromo-2-chlorothiophene: Another halogenated thiophene with similar reactivity.
Thiophene-2-carboxylic acid: An oxidized derivative of thiophene.
Uniqueness: this compound is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. This dual halogenation allows for selective functionalization and the synthesis of a wide range of derivatives, making it a versatile compound in organic synthesis .
Propiedades
IUPAC Name |
4-bromo-2-(chloromethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClS/c6-4-1-5(2-7)8-3-4/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPVYZZZKLTMMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624425 | |
| Record name | 4-Bromo-2-(chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170859-70-8 | |
| Record name | 4-Bromo-2-(chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B71689.png)

![2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B71691.png)


![1-[3-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B71702.png)
![Ethyl isoxazolo[5,4-c]isoxazole-3-carboxylate](/img/structure/B71703.png)



![7-Ethoxy-5H-benzo[7]annulen-5-one](/img/structure/B71710.png)



